Synthesis of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
Synthesis of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine, a valuable diamine intermediate in contemporary drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability. This document is structured to serve as a complete resource for researchers, scientists, and drug development professionals, detailing a robust two-step synthetic pathway commencing from the readily available starting material, 1-(3-chlorophenyl)ethanone. Key stages, including α-amination and subsequent reductive amination, are described with detailed protocols, mechanistic insights, and critical safety considerations. All quantitative data is summarized for clarity, and logical workflows are visualized using Graphviz diagrams to enhance comprehension.
Introduction and Strategic Overview
1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine is a substituted ethylenediamine derivative. Molecules of this class are prevalent scaffolds in medicinal chemistry, often serving as key intermediates for the synthesis of pharmacologically active compounds. The strategic placement of a 3-chlorophenyl group, a dimethylamino moiety, and a primary amine offers multiple points for diversification and interaction with biological targets.
The synthetic strategy detailed herein is predicated on a robust and scalable two-step sequence designed for efficiency and high purity of the final product. The core logic involves the initial formation of an α-aminoketone intermediate, followed by the conversion of the keto group into a primary amine via reductive amination. This approach is favored for its reliable reaction kinetics and the commercial availability of the precursors.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-(dimethylamino)-1-(3-chlorophenyl)ethanone as the key intermediate. This intermediate can be disconnected at the C-N bond, leading back to a suitable α-haloketone and dimethylamine. The α-haloketone, in turn, is readily accessible from 1-(3-chlorophenyl)ethanone.
Figure 1. Retrosynthetic pathway for the target compound.
Synthetic Pathway and Experimental Protocols
The forward synthesis is executed in two primary stages, each optimized for yield and purity.
Stage 1: Synthesis of 2-(dimethylamino)-1-(3-chlorophenyl)ethanone (Intermediate I)
This stage involves the nucleophilic substitution of an α-haloketone with dimethylamine. The reaction proceeds via a classic addition-elimination mechanism.[1][2] The α-haloketone precursor, 2-chloro-1-(3-chlorophenyl)ethanone, is first prepared from 1-(3-chlorophenyl)ethanone.[3]
Part A: Synthesis of 2-chloro-1-(3-chlorophenyl)ethanone
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Rationale: The α-position of the ketone is activated towards halogenation. Sulfuryl chloride is an effective chlorinating agent for this transformation.[3]
-
Protocol:
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To a stirred solution of 1-(3-chlorophenyl)ethanone (1.0 eq.) in a suitable solvent such as ethyl acetate, add sulfuryl chloride (1.1 eq.) dropwise at room temperature.
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Stir the reaction mixture for 1-2 hours, monitoring completion by TLC.
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Upon completion, carefully quench the reaction with water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
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Part B: Synthesis of 2-(dimethylamino)-1-(3-chlorophenyl)ethanone
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Rationale: Dimethylamine acts as a nucleophile, displacing the chloride from the α-carbon.[1] An excess of dimethylamine is used to drive the reaction to completion and to neutralize the HCl byproduct.
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Protocol:
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Dissolve the crude 2-chloro-1-(3-chlorophenyl)ethanone (1.0 eq.) in a polar aprotic solvent like acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of dimethylamine (2.5 eq., typically 40% in water or 2M in THF) dropwise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
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Perform an aqueous work-up by adding water and extracting the product with ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminoketone. Purification can be achieved by column chromatography on silica gel.
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Stage 2: Reductive Amination to Yield 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine (Target Compound)
Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[4][5] The reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced by a selective reducing agent.
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Rationale: Sodium cyanoborohydride (NaBH₃CN) or other similar boron reagents are the reductants of choice for this transformation.[6] They are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated iminium ion intermediate. The reaction is typically run under slightly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile.
-
Protocol:
-
Dissolve 2-(dimethylamino)-1-(3-chlorophenyl)ethanone (1.0 eq.) and a large excess of an ammonia source, such as ammonium acetate (10 eq.), in methanol.
-
Adjust the pH of the solution to approximately 5-6 using glacial acetic acid.
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Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.
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Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute HCl until gas evolution ceases.
-
Make the solution basic (pH > 10) with a concentrated NaOH solution.
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Extract the product with dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The final product can be purified by vacuum distillation or column chromatography to yield 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine as a clear oil.
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Mechanistic Insights
A clear understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Figure 2. Simplified mechanism of the reductive amination step.
The key to the selectivity of this reaction lies in the relative rates of reduction. The C=O bond of the ketone is less electrophilic than the C=N bond of the protonated iminium ion intermediate. Therefore, a mild hydride donor like NaBH₃CN will preferentially reduce the iminium ion as it is formed, driving the equilibrium towards the final amine product.[6]
Data Summary and Characterization
| Compound | Formula | MW ( g/mol ) | Appearance | Typical Yield |
| 1-(3-Chlorophenyl)ethanone | C₈H₇ClO | 154.59 | Colorless liquid | - |
| 2-Chloro-1-(3-chlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | Solid | >95% (crude) |
| 2-(dimethylamino)-1-(3-chlorophenyl)ethanone | C₁₀H₁₂ClNO | 197.66 | Oil/Solid | 70-85% |
| 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine | C₁₀H₁₅ClN₂ | 198.69 | Colorless oil | 60-75% |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
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Mass Spectrometry (MS): To verify the molecular weight.
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Infrared Spectroscopy (IR): To identify key functional groups (e.g., disappearance of C=O stretch, appearance of N-H stretches).
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
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Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dimethylamine: Flammable, corrosive, and toxic. Handle in a fume hood.
-
Sodium Cyanoborohydride: Highly toxic. Can release toxic hydrogen cyanide gas upon contact with acid. Quenching must be performed carefully in a fume hood.
-
General Precautions: Always wear appropriate PPE. Understand the hazards of all chemicals before use by consulting their Safety Data Sheets (SDS).
Conclusion
The synthetic route described in this guide provides a reliable and efficient method for preparing 1-(3-chlorophenyl)-N1,N1-dimethyl-1,2-ethanediamine. By breaking down the synthesis into two logical and well-established reaction types—nucleophilic substitution and reductive amination—this protocol offers a high degree of control and scalability. The detailed explanation of the rationale behind procedural choices and the inclusion of safety information are intended to empower researchers to confidently and safely execute this synthesis in a laboratory setting.
References
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Recent Developments in the Direct Synthesis of Unprotected Primary Amines. (2018). IntechOpen. Available at: [Link]
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Rauf, A., Shah, S. A. A., Hameed, S., & Bolte, M. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Available at: [Link]
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Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]
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Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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